N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized through various synthetic pathways and have shown promising anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques such as 1H, 13C, UV, IR, and mass spectral data .Scientific Research Applications
Diuretic Activity
- A study conducted by Yar & Ansari (2009) synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, which demonstrated promising diuretic activity in vivo. This suggests potential for use in treating conditions related to fluid retention or high blood pressure (Yar & Ansari, 2009).
Antimicrobial and Antifungal Agents
- Bikobo et al. (2017) synthesized derivatives of the compound for antimicrobial use, finding some molecules more potent than reference drugs against certain pathogenic strains. This indicates potential as a new class of antibacterial drugs (Bikobo et al., 2017).
- Senthilkumar, Umarani, & Satheesh (2021) reported the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide with antibacterial, antifungal, and anticancer activity, suggesting a broad spectrum of potential medical applications (Senthilkumar, Umarani, & Satheesh, 2021).
Anticancer Activity
- Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This disruption can lead to the death of the bacteria, thus exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound interferes with the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . The cell wall of Mycobacterium tuberculosis is essential for its survival and virulence, and disruption of its synthesis can lead to the death of the bacteria .
Result of Action
The inhibition of the DprE1 enzyme by this compound leads to the disruption of the cell wall synthesis in Mycobacterium tuberculosis . This disruption can result in the death of the bacteria, thus demonstrating the compound’s anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like dihydroorotase
Cellular Effects
Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting they may influence cell function
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit enzymes such as dihydroorotase , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2OS/c29-25(20-15-13-19(14-16-20)18-7-2-1-3-8-18)27-22-10-6-9-21(17-22)26-28-23-11-4-5-12-24(23)30-26/h1-17H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBURMFOSOZLDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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